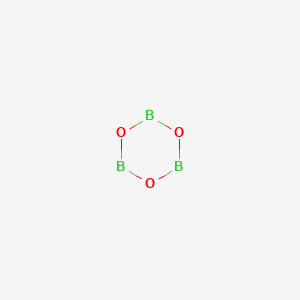
Boroxine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boroxin is an inorganic heterocyclic compound, an inorganic aromatic compound and a boron molecular entity.
Aplicaciones Científicas De Investigación
Chemical and Physical Properties
Boroxine compounds, arising from boronic acid anhydrides, are extensively researched for their diverse chemical and physical properties. The study of a model boronic acid and its this compound, such as 4-methoxybenzeneboronic acid, has shown significant insights into their thermal and spectral characteristics. These properties are crucial for their potential in drug substance manufacture and product formulation (Marinaro et al., 2012).
Antimicrobial Potential
This compound demonstrates antimicrobial potential against various pathogens. For instance, halogenated this compound dipotassium trioxohydroxytetrafluorotriborate has been shown to be effective against multidrug-resistant bacteria and pathogenic fungi, highlighting its potential in preventing skin and wound-related opportunistic infections (Maravić et al., 2019); (Carev, 2018).
Applications in Functional Materials
This compound chemistry is pivotal in creating novel molecular architectures and functional materials. The dynamic covalent chemistry of this compound ring construction offers avenues for developing innovative materials with specific properties (Korich & Iovine, 2010).
Recyclable and Malleable Thermosets
This compound-based materials have been developed for creating recyclable and malleable thermosets. This approach addresses the challenge of recycling traditional thermoset materials, offering environmental benefits (Ogden & Guan, 2018).
Computational Investigations
Computational studies have been conducted to understand the thermodynamics and structural aspects of this compound formation, which are essential for their applications in organic synthesis, pharmaceutical agents, and battery materials (Bhat et al., 2011).
Optical Nonlinearities and Transparency
Research into octupolar molecules derived from this compound has revealed significant first-order hyperpolarisabilities and excellent transparency in the UV-visible region. These properties suggest potential applications in the development of nonlinear optical materials (Alcaraz et al., 2003).
Self-Healing Polymer Composites
The application of nitrogen-coordinated boroxines in fabricating self-healing and recyclable polymer composites with enhanced mechanical properties is a significant advancement. This technology allows multiple cycles of healing and recycling of damaged composites (Bao et al., 2018).
Stiff and Healable Polymers
Dynamic-covalent this compound bonds have been utilized to create stiff and healable polymers, capable of bearing significant loads and healing upon heating after wetting (Lai et al., 2016).
Electrochemical Applications
This compound rings have been explored for their potential in high-performance polymer electrolytes, contributing to advancements in battery technology (Mehta et al., 2000).
Propiedades
Fórmula molecular |
B3O3 |
|---|---|
Peso molecular |
80.4 g/mol |
InChI |
InChI=1S/B3O3/c1-4-2-6-3-5-1 |
Clave InChI |
HRTQOWBVAJMMRI-UHFFFAOYSA-N |
SMILES |
[B]1O[B]O[B]O1 |
SMILES canónico |
[B]1O[B]O[B]O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Indolizino[1,2-b]quinoline-7-acetic acid,a-ethyl-9,11-dihydro-a-hydroxy-8-(hydroxymethyl)-9-oxo-, monosodiumsalt, (aS)-](/img/structure/B1236008.png)
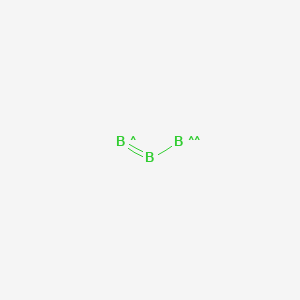
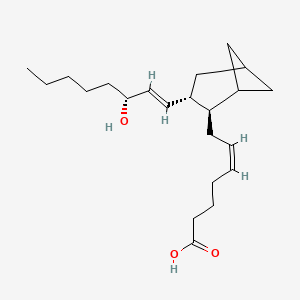
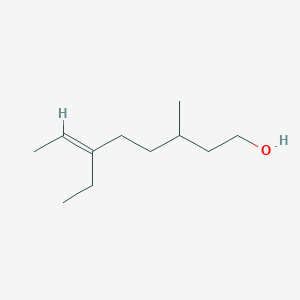

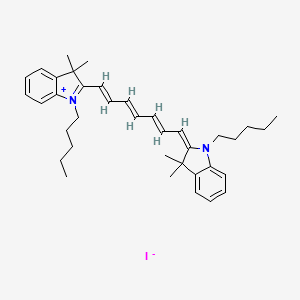


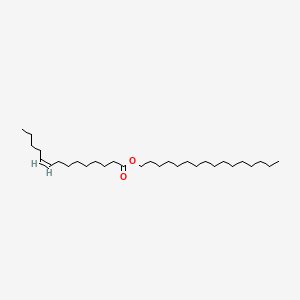
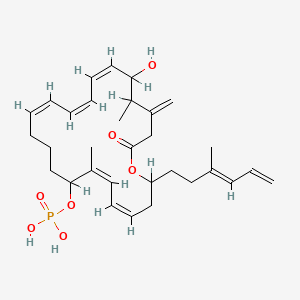
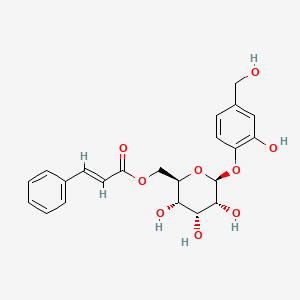
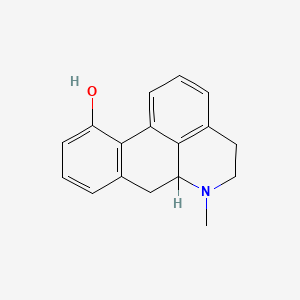
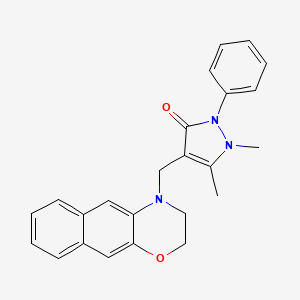
![4-amino-5-[(E)-2-bromovinyl]-1-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidin-2-one](/img/structure/B1236030.png)
